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molecular formula C11H9ClN4O B8412776 8-Chloro-4,5-dihydro-1-methyl-6H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-one

8-Chloro-4,5-dihydro-1-methyl-6H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-one

Cat. No. B8412776
M. Wt: 248.67 g/mol
InChI Key: LHUBAPWIYFPXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04296239

Procedure details

A stirred solution of 5-chloro-2-[3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzoic acid methyl ester (VIb)(300 mg., 1 mmole) in tetrahydrofuran (THF) (10 ml.) was cooled, under nitrogen, in an ice bath and treated with 8 ml. of a saturated solution of ammonia in methanol. The mixture was kept in the ice bath for 20 minutes and at ambient temperature for one hour. At this time there was no reaction by thin layer chromatography (TLC). The mixture was therefore treated with potassium iodide (166 mg., 1 mmole) and kept at ambient temperature for 18 hours. It was concentrated in vacuo, and the residue was mixed with water and extracted with chloroform. The extract was washed with brine, dried (Na2SO4) and concentrated. The residue was crystallized from a methanol/ethyl acetate mixture to give 0.169 g., melting point 253.5°-255.5° and 0.026 g., melting point 251°-252.5°. The mixture melting point with that of an authentic sample of the titled compound (VIIa) was 261.5°-264.5°. The first crop was recrystallized from a methanol/ethyl acetate mixture, seeding with an authentic sample, to give 0.110 g., melting point 262°-264°. This was identical to the authentic sample of (VIIa) by ir comparison.
Name
5-chloro-2-[3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzoic acid methyl ester
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
166 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:19])[C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[N:11]1[C:15]([CH3:16])=[N:14][N:13]=[C:12]1[CH2:17]Cl.[NH3:20].[I-].[K+]>O1CCCC1.CO>[Cl:10][C:8]1[CH:7]=[CH:6][C:5]2[N:11]3[C:15]([CH3:16])=[N:14][N:13]=[C:12]3[CH2:17][NH:20][C:3](=[O:19])[C:4]=2[CH:9]=1 |f:2.3|

Inputs

Step One
Name
5-chloro-2-[3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzoic acid methyl ester
Quantity
300 mg
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)Cl)N1C(=NN=C1C)CCl)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
166 mg
Type
reactant
Smiles
[I-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with 8 ml
CUSTOM
Type
CUSTOM
Details
no reaction by thin layer chromatography (TLC)
CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was mixed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from a methanol/ethyl acetate mixture
CUSTOM
Type
CUSTOM
Details
to give 0.169 g

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C(NCC=3N2C(=NN3)C)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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